molecular formula C9H7N3O B1278594 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde CAS No. 41498-10-6

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde

Cat. No.: B1278594
CAS No.: 41498-10-6
M. Wt: 173.17 g/mol
InChI Key: CUKGVKDSSJVBFD-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1H-1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is highly efficient and provides high yields of the desired product. The general procedure involves the reaction of 4-azidobenzaldehyde with an alkyne in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a solvent like t-butanol/water mixture .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of this process.

Chemical Reactions Analysis

Reduction Reactions

The aldehyde group undergoes reduction to form the corresponding alcohol. This is typically achieved using mild reducing agents:

Reaction Reagents/Conditions Product Yield Reference
Aldehyde → AlcoholNaBH<sub>4</sub>, EtOH, 0°C4-(1H-1,2,3-Triazol-1-YL)benzyl alcohol~70% (hypothetical) (analogous system)

Mechanistic Insight : Sodium borohydride selectively reduces the aldehyde to a primary alcohol without affecting the triazole ring . The reaction proceeds via nucleophilic hydride attack on the carbonyl carbon.

Oxidation Reactions

While the aldehyde is typically an oxidation product, further oxidation to carboxylic acid is feasible under strong conditions:

Reaction Reagents/Conditions Product Yield Reference
Aldehyde → Carboxylic AcidKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, Δ4-(1H-1,2,3-Triazol-1-YL)benzoic acidNot reported (similar pathway)

Note : The electron-deficient triazole ring may stabilize the intermediate, but no experimental data exists for this specific compound.

Condensation Reactions

The aldehyde participates in Schiff base formation with amines, a key step in synthesizing heterocycles:

Reaction Reagents/Conditions Product Yield Reference
Schiff Base Formation1,2-Diaminobenzene, EtOH, 0°C(E)-4-(1H-1,2,3-Triazol-1-YL)-N-(2-aminophenyl)benzimine~65% (hypothetical) (analogous system)

Application : In , similar aldehydes cyclize to form benzimidazoles, suggesting potential for generating fused heterocycles.

Nucleophilic Addition

The electron-withdrawing triazole enhances the electrophilicity of the aldehyde, facilitating nucleophilic attacks:

Reaction Reagents/Conditions Product Yield Reference
Grignard AdditionCH<sub>3</sub>MgBr, THF, 0°C → RT4-(1H-1,2,3-Triazol-1-YL)phenylpropan-1-ol~60% (hypothetical) (similar reactivity)

Mechanistic Insight : The triazole ring’s inductive effect polarizes the carbonyl group, accelerating nucleophilic addition .

Metal Coordination

The triazole’s nitrogen atoms can act as ligands in coordination chemistry:

Reaction Reagents/Conditions Product Application Reference
Cu(I) ComplexationCuI, MeCN, RT[Cu(4-(1H-1,2,3-Triazol-1-YL)benzaldehyde)<sub>2</sub>I]Catalysis (hypothetical) (Cu-mediated synthesis)

Note : Copper complexes of triazoles are widely used in catalysis, though direct evidence for this compound is lacking.

Substitution Reactions

Electrophilic aromatic substitution (EAS) may occur on the benzene ring, though the triazole’s directing effect is critical:

Reaction Reagents/Conditions Product Yield Reference
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C3-Nitro-4-(1H-1,2,3-Triazol-1-YL)benzaldehydeNot reported (similar nitration)

Regiochemistry : The triazole is meta-directing, but steric and electronic factors may alter substitution patterns .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 4-(1H-1,2,3-triazol-1-YL)benzaldehyde typically involves the reaction of benzaldehyde derivatives with azides through click chemistry, resulting in high yields and purity. The structures of synthesized compounds are confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activities. For instance, compounds synthesized from this scaffold have shown significant inhibition against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds range from 15.6 to 23.9 µM, indicating their potential as selective anticancer agents with lower cytotoxicity towards normal cells compared to standard chemotherapeutics like doxorubicin .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. A series of trialkylamine derivatives containing the triazole moiety were synthesized and tested against several phytopathogenic fungi. Notably, some derivatives exhibited EC50 values significantly lower than commercial fungicides like tebuconazole. For example, certain compounds demonstrated EC50 values as low as 2.88 µg/mL against Alternaria solani, indicating their potential as effective antifungal agents .

Antibacterial Effects

In addition to anticancer and antifungal activities, this compound derivatives have been investigated for antibacterial properties. The synthesis of various substituted triazole derivatives has shown promising results against bacterial strains, suggesting their utility in developing new antibacterial agents .

Material Science Applications

The unique properties of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals has been explored for use in catalysis and sensor technology. The incorporation of this compound into polymer matrices has also been studied for enhancing material properties such as thermal stability and mechanical strength.

Case Studies and Experimental Findings

Study Application Findings
AnticancerCompounds exhibited IC50 values between 15.6 to 23.9 µM against MCF-7 cells.
AntifungalCertain derivatives showed EC50 values as low as 2.88 µg/mL against Alternaria solani.
AntibacterialVarious substituted triazole derivatives demonstrated significant antibacterial activity against multiple strains.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical properties and reactivity compared to other triazole derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Biological Activity

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The triazole ring is known for its role in various pharmacological applications, including anticancer, antibacterial, antifungal, and antiviral properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the click chemistry approach, which utilizes azides and alkynes to form the triazole ring. This method is favored for its efficiency and the mild conditions required for the reaction. The structure of the compound can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Activity

Several studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity against Cancer Cell Lines : In vitro studies showed that compounds derived from triazole exhibited potent cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 15.6 to 23.9 µM for some derivatives, indicating strong inhibitory effects compared to standard drugs like doxorubicin .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Compounds such as 2 and 14 not only reduced cell viability but also triggered apoptotic pathways .

Antibacterial and Antifungal Properties

The triazole moiety is recognized for its antibacterial and antifungal activities:

  • Activity Against Resistant Strains : Triazole derivatives have shown effectiveness against multidrug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). This highlights their potential in treating infections caused by resistant pathogens .
  • Broad Spectrum : The presence of the triazole group enhances the compounds' ability to target both gram-positive and gram-negative bacteria as well as fungi .

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazole derivatives have been investigated for other therapeutic potentials:

  • Neuroprotective Effects : Some studies suggest that triazole-containing compounds may penetrate the blood-brain barrier (BBB), making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

CompoundStructureIC50 (µM)Activity Type
2Triazole derivative15.6Anticancer
14Triazole derivative23.9Anticancer
5aTriazole with sulfur>100Antimicrobial

This table summarizes some key findings regarding the structure-activity relationship of selected compounds.

Case Studies

Recent research has highlighted various case studies involving this compound:

  • Hybrid Compounds : A study synthesized hybrid compounds combining triazoles with chiral amines. These hybrids exhibited significant cytotoxicity against prostate cancer (PC3) and skin cancer (A375) cell lines while showing minimal toxicity to normal cells .
  • Inhibition Studies : Another investigation focused on the inhibition of carbonic anhydrase (CA), an enzyme overexpressed in tumors. Certain triazole derivatives demonstrated nanomolar inhibition against CA IX isoform, making them promising candidates for cancer therapy .

Properties

IUPAC Name

4-(triazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKGVKDSSJVBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445643
Record name 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41498-10-6
Record name 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41498-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 100 g (803 mmol) of p-fluorobenzaldehyde in 400 ml of DMF, 95 g (1377 mmol) of 1-H-1,2,3-triazole and 200 g (1449 mmol) of K2CO3 are added successively and the mixture is stirred for 4 h at 100° C. The mixture is cooled to r.t. and filtrated through celite. The filtrate is concetrated under reduced pressure to give crude crystals which are washed with AcOEt several times. The solid which is not well soluble in AcOEt is washed with water and dried in vacuo to give 4-[1,2,3]-triazol-1-yl-benzaldehyde (B). The filtrate is concentrated under reduced pressure, the obtained solid is solved in CH2Cl2 and then absorbed on silica gel for dry CC (n-Hexane:AcOEt=2:1˜1:2 ) to provide 4-[1,2,3]-triazol-2-yl-benzaldehyde (A) and further compound (B) as pale yellow solids: 1H-NMR (400 MHz, CDCl3): compound A, 7.88 (s, 2H), 8.01 (d, 2H, J=8.56 Hz), 8.29 (d, 2H, J=8.56 Hz), 10.06 (s, 1H); compound B: 7.90 (s, 1H), 7.98 (d, 2H, J=8.56 Hz), 8.07 (d, 2H, J=8.56 Hz), 8.13 (s, 1H), 10.09 (s, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1,2,3-triazole (3.4 ml, 58.7 mmol), potassium carbonate (9.03 g, 65.4 mmol), and 4-fluorobenzaldehyde (6.3 ml, 58.7 mmol) in pyridine (30 ml) is heated under nitrogen atmosphere at reflux overnight. After pyridine is distilled, the mixture is diluted with methylene chloride, filtered and washed with chloroform. The combined filtrate is washed with water, dried over magnesium sulfate, and concentrated in vacuo. The crude material is purified by column chromatography on silica with hexane/ethyl acetate (5:1) to give 4-(1,2,3-triazol-1-yl)-benzaldehyde and with hexane/ethyl acetate (1:2) to give 4-(1,2,3-triazol-1-yl)-benzaldehyde.
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
9.03 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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